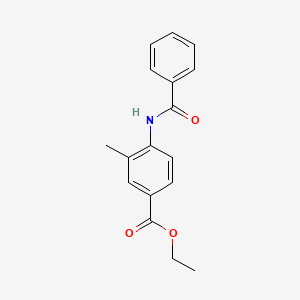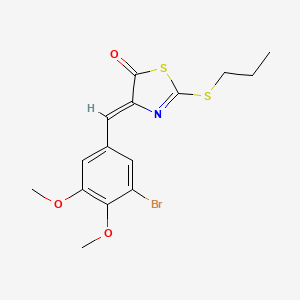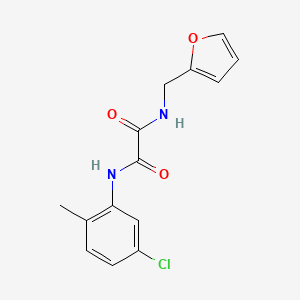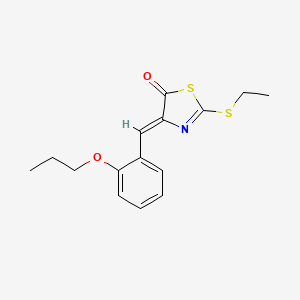![molecular formula C20H21N3O2 B4725023 N-isopropyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4725023.png)
N-isopropyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Vue d'ensemble
Description
N-isopropyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biotechnology. This compound is commonly referred to as PBOX-15 and is a member of the oxadiazole family of compounds. PBOX-15 has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The mechanism of action of PBOX-15 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. PBOX-15 has been shown to inhibit the activity of certain kinases, including AKT and ERK, which are involved in cell signaling pathways that promote cancer cell growth. Additionally, PBOX-15 has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PBOX-15 has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, PBOX-15 has been shown to modulate the immune system, with studies demonstrating its ability to enhance the activity of certain immune cells, including natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PBOX-15 in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it an attractive candidate for the development of cancer therapies. Additionally, PBOX-15 has been shown to possess a wide range of biological activities, making it a versatile compound for use in a variety of lab experiments. However, one of the limitations of using PBOX-15 in lab experiments is its relatively low solubility, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on PBOX-15. One area of research is the development of PBOX-15-based cancer therapies, which could potentially be used to treat a wide range of cancers. Additionally, further research is needed to fully understand the mechanism of action of PBOX-15 and its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders. Finally, further research is needed to optimize the synthesis and purification of PBOX-15, in order to make it more readily available for use in lab experiments.
Applications De Recherche Scientifique
PBOX-15 has been extensively studied for its potential applications in the field of medicine and biotechnology. This compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. PBOX-15 has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models. Additionally, PBOX-15 has been shown to possess anti-viral properties, with studies demonstrating its ability to inhibit the replication of certain viruses.
Propriétés
IUPAC Name |
4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)23(20(24)17-11-9-15(3)10-12-17)13-18-21-19(22-25-18)16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZKNNAHENPWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-ethoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4724942.png)



![3,5-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B4724986.png)


![N-(4-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4725003.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4725004.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4725011.png)


![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4725031.png)
![5-(2-furyl)-3-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4725035.png)